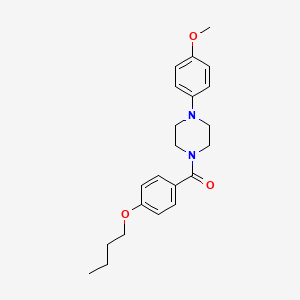![molecular formula C18H23N3O3S B4733148 N-[2-(dimethylamino)ethyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4733148.png)
N-[2-(dimethylamino)ethyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
説明
N-[2-(dimethylamino)ethyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
科学的研究の応用
DMSB has shown potential applications in various scientific research fields. One of the most promising areas of research is its use in cancer treatment. Studies have shown that DMSB inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, DMSB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of DMSB involves its ability to inhibit the activity of specific enzymes involved in cell growth and proliferation. Specifically, DMSB targets the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, DMSB promotes the expression of genes that induce apoptosis and inhibit cell growth, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
DMSB has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DMSB has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, DMSB has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of DMSB is its high potency, making it effective at low concentrations. Additionally, DMSB is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the limitations of DMSB is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DMSB. One potential area of research is the development of DMSB-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of DMSB and its potential applications in various scientific fields. Finally, the development of new synthesis methods for DMSB could lead to more cost-effective and efficient production methods.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14-7-9-17(10-8-14)25(23,24)20-16-6-4-5-15(13-16)18(22)19-11-12-21(2)3/h4-10,13,20H,11-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZXFNLNPWKZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4733069.png)
![4-[(2,4-dimethylphenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4733073.png)
![3-chloro-5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4733088.png)
![4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)phenyl acetate](/img/structure/B4733089.png)
![methyl {[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4733101.png)
![N-(5-chloro-2-pyridinyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4733102.png)
![2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4733109.png)
![4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4733117.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-N-(5-methyl-3-isoxazolyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733120.png)
![7-(difluoromethyl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4733131.png)
![methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4733138.png)

![6-cyclopropyl-1-methyl-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4733145.png)
![6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4733165.png)